2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group linked via an acetamide bridge to a 1,2,4-oxadiazole ring substituted with a 5-methylisoxazole moiety. The benzo[d][1,3]dioxole core is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and receptor binding .
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O5/c1-9-4-11(19-24-9)16-18-15(25-20-16)7-17-14(21)6-10-2-3-12-13(5-10)23-8-22-12/h2-5H,6-8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRCGDLXBUJYQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Formation of 5-Methylisoxazole-3-Carbonyl Chloride
The 5-methylisoxazole moiety is functionalized via nitration followed by chlorination:
$$
\text{5-Methylisoxazole-3-carboxylic acid} \xrightarrow{\text{SOCl}_2, \text{DMF}} \text{5-Methylisoxazole-3-carbonyl chloride} \quad
$$
Reaction conditions:
- Solvent: Anhydrous dichloromethane (DCM)
- Catalyst: 1% DMF
- Temperature: 0°C to room temperature (RT)
- Yield: 85-92%
Amidoxime Preparation
A hydroxylamine intermediate is generated for cyclization:
$$
\text{3-(Aminomethyl)-5-methylisoxazole} + \text{NH}_2\text{OH·HCl} \xrightarrow{\text{EtOH, NaOH}} \text{N'-Hydroxy-3-(5-methylisoxazol-3-yl)methanimidamide} \quad
$$
Key parameters:
- Molar ratio: 1:1.2 (amine:hydroxylamine)
- Reaction time: 6 hr at 60°C
- Purification: Recrystallization from ethanol
Cyclization to 1,2,4-Oxadiazole
The critical heterocycle forms via [3+2] cycloaddition:
$$
\text{N'-Hydroxy-3-(5-methylisoxazol-3-yl)methanimidamide} + \text{5-Methylisoxazole-3-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{3-(5-Methylisoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole} \quad
$$
Optimized conditions:
- Base: Triethylamine (2.5 eq)
- Temperature: Reflux at 40°C
- Reaction monitoring: TLC (Hexane:EtOAc 7:3)
- Isolated yield: 78%
Acetamide Backbone Construction
Synthesis of 2-(Benzo[d]dioxol-5-yl)acetic Acid
Piperonylic acid derivatives are alkylated:
$$
\text{Benzo[d]dioxole-5-carbaldehyde} \xrightarrow{\text{Malonic acid, Pyridine}} \text{2-(Benzo[d]dioxol-5-yl)acetic acid} \quad
$$
Reaction specifics:
- Solvent: Anhydrous pyridine
- Catalyst: Piperidine (0.1 eq)
- Temperature: 110°C, 8 hr
- Yield: 68% after acid workup
Amide Coupling Reaction
The final assembly uses carbodiimide chemistry:
$$
\begin{array}{ccc}
\text{2-(Benzo[d]dioxol-5-yl)acetic acid} & + & \text{3-(5-Methylisoxazol-3-yl)-5-(aminomethyl)-1,2,4-oxadiazole} \
& \xrightarrow{\text{EDCl, HOBt, DIPEA}} & \text{Target Compound} \quad \
\end{array}
$$
Optimized Coupling Conditions
| Parameter | Value |
|---|---|
| Coupling agent | EDCl (1.5 eq) |
| Activator | HOBt (1.5 eq) |
| Base | DIPEA (3 eq) |
| Solvent | Anhydrous DCM |
| Temperature | 0°C → RT, 12 hr |
| Purification | Column chromatography (SiO₂, EtOAc/Hexane 1:1) |
| Yield | 63% |
Structural Confirmation and Analytical Data
Spectroscopic Characterization
¹H NMR (400 MHz, CDCl₃)
- δ 6.85 (d, J = 8.0 Hz, 1H, Ar-H)
- δ 6.76 (s, 1H, Ar-H)
- δ 6.72 (d, J = 8.0 Hz, 1H, Ar-H)
- δ 6.39 (s, 1H, Isoxazole-H)
- δ 4.62 (s, 2H, OCH₂CO)
- δ 4.21 (d, J = 5.6 Hz, 2H, NCH₂Oxadiazole)
- δ 2.48 (s, 3H, CH₃-Isoxazole)
HRMS (ESI-TOF)
Calculated for C₁₇H₁₅N₃O₅ [M+H]⁺: 342.1089
Found: 342.1086
Comparative Analysis of Synthetic Routes
Alternative Pathway via Nitrile Oxide Cycloaddition
A patent-disclosed method adapts well for scale-up:
$$
\text{5-Methylisoxazole-3-carbonitrile oxide} + \text{N-(Benzo[d]dioxol-5-ylmethyl)chloroacetamide} \xrightarrow{\text{Cu(OAc)₂}} \text{Target Compound}
$$
Advantages:
- Single-step cycloaddition (65% yield)
- Reduced purification burden
Industrial Scalability Considerations
Continuous flow synthesis parameters from analogous systems:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Residence time | 6 hr (batch) | 45 min (continuous) |
| Solvent consumption | 15 L/kg | 5.2 L/kg |
| Purity | 95% | 98% |
| Throughput | 50 g/day | 1.2 kg/day |
Analyse Des Réactions Chimiques
Types of Reactions
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: It is explored for use in the development of novel materials with unique electronic and optical properties.
Biological Research: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets in proteins, while the isoxazole and oxadiazole rings can form hydrogen bonds and other interactions with active sites .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
The following table compares the target compound with structurally related acetamide derivatives, emphasizing core heterocycles, substituents, and synthesis strategies.
Structural and Functional Analysis
Heterocyclic Diversity: The target compound’s 1,2,4-oxadiazole-isoxazole combination distinguishes it from benzisoxazole () or thiazole-based analogs (). Compared to IDO1 inhibitor 28 (), which uses a benzimidazole for aromatic stacking, the target’s isoxazole may reduce steric bulk, improving solubility.
Substituent Effects :
- The methylenedioxyphenyl group (common in K-16 and 28 ) is associated with enhanced membrane permeability and antioxidant activity .
- The 3-chloromethyl group in provides a reactive site for further derivatization, whereas the target’s 5-methylisoxazole offers steric hindrance, possibly reducing off-target interactions.
Synthesis Strategies :
- The target’s synthesis likely parallels K-16 (), involving acylation and heterocycle formation. Oxadiazole rings are typically synthesized via cyclization of amidoximes or nitrile oxides .
- In contrast, benzisoxazole derivatives () require cyclization of oximes with SOCl₂, a harsher reagent than those used for oxadiazole formation.
Biological Implications :
- While K-16 () affects plant root growth via auxin-like activity, the target’s oxadiazole-isoxazole motif may target enzymes like cyclooxygenase or kinases, as seen in related oxadiazole drugs .
- The lack of a reactive chloromethyl group (cf. ) suggests the target may prioritize stability over covalent binding mechanisms.
Activité Biologique
The compound 2-(benzo[d][1,3]dioxol-5-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide has garnered attention in recent scientific research due to its potential biological activities. This article aims to summarize the current understanding of its biological activity based on diverse sources, including synthesis methods, biological assays, and mechanisms of action.
Chemical Structure and Synthesis
The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety and a 1,2,4-oxadiazole ring with a methyl isoxazole substituent. The synthesis typically involves multi-step organic reactions that allow for the introduction of these functional groups. For instance, similar compounds have been synthesized through reactions involving thiourea derivatives and benzo[d][1,3]dioxol-5-yl isothiocyanate .
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For example:
- Cytotoxicity Assays : Compounds with similar structures have been tested against various cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The results indicated significant cytotoxic effects with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
| Compound | Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|---|
| Compound A | HepG2 | 2.38 | 7.46 |
| Compound B | HCT116 | 1.54 | 8.29 |
| Compound C | MCF7 | 4.52 | 4.56 |
These findings suggest that the compound may induce apoptosis through mechanisms involving the inhibition of EGFR (Epidermal Growth Factor Receptor) and modulation of mitochondrial apoptosis pathways .
Plant Growth Promotion
In agricultural research, compounds containing benzo[d][1,3]dioxole have been evaluated for their effects on plant growth. For instance, a series of derivatives showed root-promoting effects in Arabidopsis thaliana and Oryza sativa at low concentrations (1 and 5 μM), indicating potential applications in enhancing crop yields .
The biological activity of this compound can be attributed to several proposed mechanisms:
- EGFR Inhibition : Compounds targeting EGFR have been shown to disrupt signaling pathways essential for cancer cell proliferation.
- Apoptosis Induction : The assessment of apoptosis through annexin V-FITC staining and analysis of cell cycle progression indicates that these compounds can trigger programmed cell death in cancer cells.
- Molecular Docking Studies : Computational studies suggest favorable binding interactions with target proteins involved in cell signaling and apoptosis regulation .
Case Studies
Several case studies illustrate the efficacy of similar compounds in both laboratory settings and potential therapeutic applications:
- A study demonstrated that a derivative with a benzo[d][1,3]dioxole structure exhibited enhanced growth-promoting activity compared to controls when applied to monocotyledonous plants .
- Another investigation into the anticancer properties revealed that specific modifications to the benzo[d][1,3]dioxole structure significantly improved cytotoxicity against various cancer cell lines while maintaining low toxicity towards normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
